
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
This compound is a fluorene derivative and belongs to organic semiconducting materials . It can be used in the synthesis of OLED, PLED, OFET, and Polymer Solar Cells .
Synthesis Analysis
The compound is a precursor for the synthesis of polymer semiconductors in the application of OLED, PLED, OFET, and Polymer Solar Cells . The synthesis of the title compound has been reported in the literature .Molecular Structure Analysis
In the title compound, one of the five-membered rings has an envelope conformation, while the other, which may be affected by disorder, is nearly coplanar with the fluorene ring . The dihedral angle between the fluorene and dioxaborolane rings is 2.29° .Chemical Reactions Analysis
The compound is used as a precursor in the synthesis of polymer semiconductors . It is involved in the Stille coupling reaction and electropolymerization to form corresponding polymers .Physical And Chemical Properties Analysis
The compound has a molecular formula of C41H64B2O4 . The average mass is 642.567 Da and the monoisotopic mass is 642.499084 Da . The density is 1.0±0.1 g/cm3 .Scientific Research Applications
Optical Properties and Laser Design
This compound has been used in the study of Time-Dependent Density Functional Theory (TD-DFT), optical, morphological, ellipsometry, and laser characteristics of an oligomer with 9DOF as the core structure . The absorption spectra of the oligomer films were redshifted to different degrees compared to the solution, indicating the formation of a self-ordered β-phase .
OLED, PLED, OFET, and Polymer Solar Cells
The compound is a precursor for the synthesis of polymer semiconductors in the application of OLED (Organic Light Emitting Diodes), PLED (Polymer Light Emitting Diodes), OFET (Organic Field-Effect Transistors), and Polymer Solar Cells . These applications are crucial in the development of next-generation electronic devices.
Sunlight Harvesting in Polymer Solar Cells
The compound is a fluorene monomer which contains thiophene designed to expand the spectral width of absorption appropriate for sunlight harvesting in polymer solar cells . This makes it a valuable component in the development of efficient and sustainable energy solutions.
Field-Effect Transistors (FETs)
The compound can be used to disperse single-walled carbon nanotubes (SWCNTs), which can be further used in the fabrication of field-effect transistors (FETs) . This application is significant in the field of nanotechnology and electronics.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester, is the synthesis of polymer semiconductors . It is used as a precursor in the synthesis of these semiconductors, which are crucial in the application of OLED, PLED, OFET, and Polymer Solar Cells .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides, and is facilitated by a palladium catalyst . The compound, as a boronic ester, provides the boronic acid component necessary for this reaction .
Biochemical Pathways
The compound is involved in the pathway of synthesizing polymer semiconductors. Specifically, it is used in the synthesis of 6,6-(5,5-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-ethylhexyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP1), a solution-processable nonfullerene electron acceptor used in organic solar cells .
Result of Action
The result of the compound’s action is the creation of polymer semiconductors, specifically DPP1 . DPP1 is a solution-processable nonfullerene electron acceptor used in organic solar cells . This contributes to the development of efficient and cost-effective solar cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, the compound’s solubility in water can be affected by the pH and temperature of the environment .
Safety and Hazards
properties
IUPAC Name |
2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64B2O4/c1-11-13-15-17-19-21-27-41(28-22-20-18-16-14-12-2)35-29-31(42-44-37(3,4)38(5,6)45-42)23-25-33(35)34-26-24-32(30-36(34)41)43-46-39(7,8)40(9,10)47-43/h23-26,29-30H,11-22,27-28H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIZHKRQQNPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621133 | |
| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
CAS RN |
196207-58-6 | |
| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the structural features of 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in polymer synthesis?
A1: 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a crucial monomer in Suzuki coupling reactions for synthesizing polymers. [] This compound contains two boronic ester groups linked to a fluorene unit. These boronic ester groups readily react with halogenated aromatic compounds, enabling the formation of carbon-carbon bonds and ultimately leading to the creation of polymer chains.
Q2: How does the structure of 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) impact the properties of the resulting polymers?
A2: The presence of the fluorene unit within 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) contributes to the desirable properties observed in the resulting polymers. [] The rigid and planar structure of fluorene enhances the conjugation length within the polymer backbone, influencing its optical and electronic properties. For instance, it can impact the polymer's absorption and emission wavelengths, making it suitable for applications in organic electronics or light-emitting devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



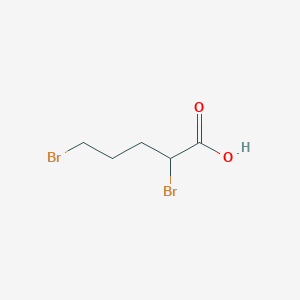
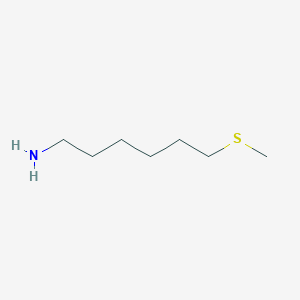
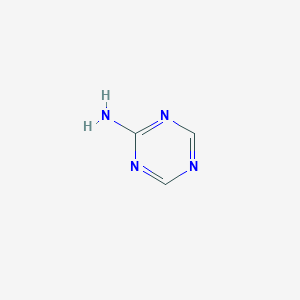
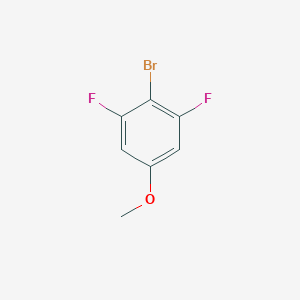



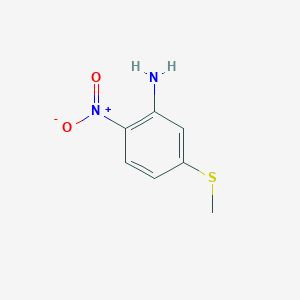
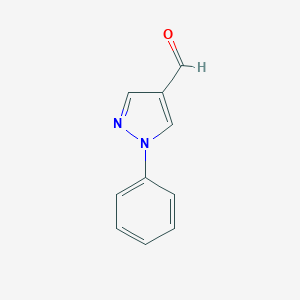
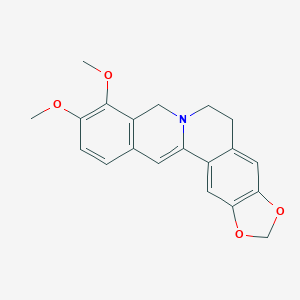
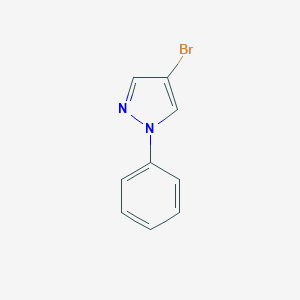

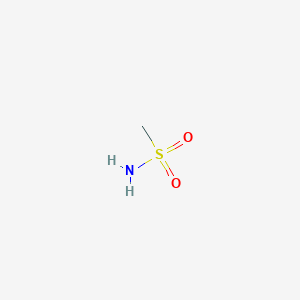
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)